molecular formula C24H33ClN2O3 B4142855 N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4142855
M. Wt: 433.0 g/mol
InChI Key: UEUGTXSPBSAOAE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a methoxy group, and a phenoxyacetamide moiety. Its chemical formula is C34H57N3O4, and it has a molecular weight of approximately 571.83 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as LiAlH4 or NaBH4.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds with similar structures, such as phenoxyacetamide derivatives, share some chemical properties and biological activities.

    Cyclohexylamines: These compounds have a cyclohexyl group and exhibit similar reactivity and applications.

Uniqueness

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3.ClH/c1-28-23-16-20(17-25-15-14-19-8-4-2-5-9-19)12-13-22(23)29-18-24(27)26-21-10-6-3-7-11-21;/h2,4-5,8-9,12-13,16,21,25H,3,6-7,10-11,14-15,17-18H2,1H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGTXSPBSAOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
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N-cyclohexyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

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